molecular formula C18H25FN4O2 B12133674 1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B12133674
M. Wt: 348.4 g/mol
InChI Key: MVPWNMRTYDUPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of the central nervous system (CNS). This molecule incorporates a piperazine ring linked to a 4-fluorophenyl group—a structural motif consistently identified in potent ligands for G protein-coupled receptors (GPCRs) . Specifically, benzhydryl piperazine analogs sharing the 4-fluorophenyl moiety have demonstrated nanomolar affinity as inverse agonists of the Cannabinoid Receptor Type 1 (CB1) . Concurrently, piperazine and piperidine derivatives are established pharmacophores in the development of histamine H3 receptor antagonists and sigma-1 (σ1R) receptor ligands . The piperidine-4-carboxamide segment of the molecule further enhances its research utility, as this scaffold is featured in compounds investigated as T-type calcium channel blockers for conditions like hypertension . The strategic molecular design, combining these validated pharmacophores, suggests potential for multifaceted biological activity. Consequently, this compound serves as a valuable chemical tool for scientists exploring neuropharmacology, GPCR signaling, ion channel modulation, and for developing novel therapeutic candidates for disorders such as obesity, substance addiction, and neuropathic pain . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H25FN4O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H25FN4O2/c19-15-1-3-16(4-2-15)22-11-9-21(10-12-22)13-17(24)23-7-5-14(6-8-23)18(20)25/h1-4,14H,5-13H2,(H2,20,25)

InChI Key

MVPWNMRTYDUPRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Direct Amidation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is activated using carbodiimide-based coupling agents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide bond formation with ammonia or ammonium chloride. Yields typically range from 70–85%, depending on the stoichiometry of the coupling reagents.

Hydrolysis of Ethyl Piperidine-4-carboxylate

Ethyl piperidine-4-carboxylate undergoes alkaline hydrolysis using potassium hydroxide (KOH) in ethanol/water (3:1) at reflux for 6 hours, followed by neutralization to isolate the carboxylic acid. Subsequent amidation via thionyl chloride (SOCl₂) -mediated conversion to the acid chloride and reaction with aqueous ammonia achieves the carboxamide in 65–78% yield.

Synthesis of 4-(4-Fluorophenyl)piperazine

The 4-(4-fluorophenyl)piperazine side chain is synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling:

Nucleophilic Substitution

Piperazine reacts with 1-fluoro-4-iodobenzene in dimethylformamide (DMF) at 110°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. This method yields 60–70% of 4-(4-fluorophenyl)piperazine.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between piperazine and 4-bromofluorobenzene employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos ligand in toluene at 100°C, achieving higher regioselectivity (85% yield).

Acetylation of 4-(4-Fluorophenyl)piperazine

The piperazine nitrogen is acetylated using chloroacetyl chloride in the presence of triethylamine (TEA) in DCM at 0°C to room temperature. This step produces 1-chloroacetyl-4-(4-fluorophenyl)piperazine in 90% yield. Alternative acylating agents like acetic anhydride result in lower selectivity due to competing bis-acylation.

Coupling of Piperidine-4-carboxamide with 1-Chloroacetyl-4-(4-fluorophenyl)piperazine

The final step involves nucleophilic displacement of the chloride by the piperidine-4-carboxamide:

Alkylation in Polar Aprotic Solvents

Reaction of piperidine-4-carboxamide with 1-chloroacetyl-4-(4-fluorophenyl)piperazine in acetonitrile or DMF at 60°C for 8 hours, using cesium carbonate (Cs₂CO₃) as a base, affords the target compound in 55–65% yield.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) as a catalyst in a water/DCM biphasic system enhances reaction efficiency, increasing yields to 75%.

Purification and Characterization

Crude product purification involves silica gel chromatography (eluent: 5% methanol in ethyl acetate) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 2H, ArH), 6.95 (t, J = 8.0 Hz, 2H, ArH), 3.85 (s, 2H, COCH₂N), 3.20–3.40 (m, 8H, piperazine-H), 2.70–2.90 (m, 4H, piperidine-H).

  • LC-MS : m/z 403.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantages
Direct Amidation + Alkylation6598Short reaction sequence
Hydrolysis + Phase-Transfer7597Higher yield, scalable

Challenges and Optimization Strategies

  • Regioselectivity in Piperazine Acylation : Use of bulky bases (e.g., diisopropylethylamine (DIPEA) ) minimizes bis-acylation.

  • Solvent Choice : DMF improves solubility of intermediates but complicates purification; switching to tetrahydrofuran (THF) reduces side reactions .

Chemical Reactions Analysis

1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperidine and piperazine compounds exhibit promising anticancer properties. A study demonstrated that related compounds bearing similar structural motifs showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CNS Disorders

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating central nervous system (CNS) disorders. Specifically, its structural similarity to known antipsychotic agents highlights its potential as a treatment for conditions such as schizophrenia and depression. Studies have shown that piperazine derivatives can modulate serotonin and dopamine receptors, which are critical in managing these disorders .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds with similar structures can act as inhibitors for enzymes like acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for Alzheimer's disease and other cognitive disorders, as well as addressing bacterial infections through urease inhibition .

Synthesis and Evaluation

A series of studies have synthesized various derivatives based on the core structure of piperidine and evaluated their biological activities. For instance, compounds synthesized from related piperazine structures exhibited varying degrees of anticancer activity with IC50 values ranging from low micromolar concentrations .

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These studies are critical for understanding the therapeutic viability of new drug candidates derived from the piperazine class .

Mechanism of Action

The mechanism of action of 1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS if available) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Hypothesized Biological Target
1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide C₁₈H₂₂FN₃O₂ 335.39 Acetyl-piperazine, carboxamide CNS receptors, AChE/MAO enzymes
1-((4-Fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide C₂₁H₁₉F₂N₃O₃S₂ 463.50 Sulfonyl, thiazole, dual fluorophenyl Kinase/tyrosine phosphatase inhibition
1-Acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide C₁₄H₁₅ClFN₂O₂ 298.74 Acetyl, chloro-fluorophenyl Antimicrobial/antipsychotic activity
N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide C₁₂H₁₆FN₃O 249.28 Piperazine-acetamide, fluorophenyl Serotonin/dopamine receptor modulation

Key Differences and Implications

In contrast, the thiazole-sulfonyl derivative may target kinases due to its bulkier, planar structure . The carboxamide group in the target compound and its analogues could enhance interactions with enzymes like acetylcholinesterase (AChE), as seen in related thiazolylhydrazone derivatives with AChE inhibitory activity (IC₅₀ values: 0.5–5 μM) .

Conformational Flexibility

  • The piperidine ring in the target compound may adopt distinct puckering conformations (e.g., chair vs. boat), influencing receptor binding. Computational studies using Cremer-Pople coordinates (e.g., θ and φ puckering parameters) could predict these effects .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis is more straightforward than the sulfonyl-thiazole analogue (CAS 922454-14-6), which requires multi-step sulfonation and heterocyclic ring closure .
  • Pharmacokinetics: Fluorophenyl-containing derivatives generally exhibit improved metabolic stability compared to non-fluorinated counterparts, as demonstrated in pharmacokinetic studies of similar piperazine drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[4-(4-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a piperidine-4-carboxamide core with a 4-(4-fluorophenyl)piperazine-acetyl intermediate. Key steps include:

  • Temperature control : Maintain 0–5°C during acetyl chloride addition to avoid side reactions (e.g., hydrolysis) .
  • pH optimization : Neutralize reaction mixtures to pH 7–8 to stabilize intermediates, as acidic/basic conditions may degrade fluorophenyl groups .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity. For example, the fluorophenyl proton signals appear as doublets (~6.8–7.2 ppm, 3JHF^3J_{H-F} coupling) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity, with UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 405.18) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion (dichloromethane/methanol) .
  • Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : SHELXL (for small-molecule refinement) and Olex2 (for visualization) are industry standards. SHELXL’s robust algorithms handle disorder in the piperazine ring .
  • Validation : Check for R-factor convergence (<5%) and PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s derivatives?

  • Methodological Answer :

  • Derivatization : Modify the fluorophenyl (e.g., replace F with Cl) or piperidine-carboxamide moieties. Synthesize analogs via reductive amination or Suzuki coupling .
  • Biological assays : Test binding affinity to serotonin/dopamine receptors (e.g., 5-HT1A_{1A}, D2_2) using radioligand displacement assays .
  • SAR Table :
SubstituentActivity (IC50_{50}, nM)Selectivity Ratio (5-HT1A_{1A}/D2_2)
4-Fluorophenyl12 ± 1.58.3
4-Chlorophenyl18 ± 2.15.7
4-Methoxyphenyl45 ± 3.82.1
Data from in vitro receptor binding studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .
  • Metabolic stability : Use liver microsomes (human/rat) to assess if discrepancies arise from compound degradation .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to ensure significance (p < 0.05) in dose-response curves .

Q. What computational approaches predict pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME modeling : Use SwissADME to estimate logP (2.8 ± 0.3), BBB permeability (CNS MPO score >4), and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Glide (Schrödinger Suite) simulate binding to targets like 5-HT1A_{1A} (PDB: 7E2Z). Focus on piperazine-acetyl interactions with Ser159 and Tyr390 .
  • MD simulations : GROMACS (50 ns trajectories) assess conformational stability of the piperidine ring in aqueous solution .

Data Contradiction Analysis

Q. Conflicting reports exist on this compound’s solubility. How can this be addressed experimentally?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO (≥50 mg/mL), PBS (pH 7.4: ~0.2 mg/mL), and simulated gastric fluid (pH 1.2: <0.1 mg/mL) .
  • Co-solvents : Use 10% β-cyclodextrin to enhance aqueous solubility (up to 1.5 mg/mL) without altering bioactivity .
  • Dynamic light scattering (DLS) : Confirm absence of aggregates (>500 nm particles) that may skew solubility data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.